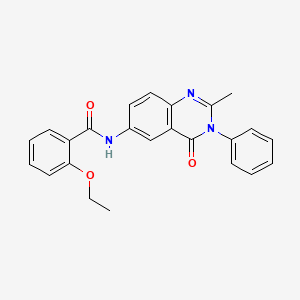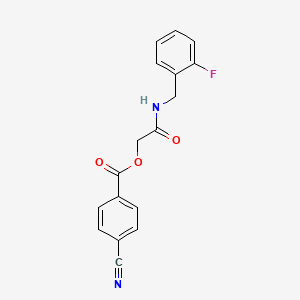![molecular formula C12H10N2O2 B2479598 N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide CAS No. 1178263-00-7](/img/structure/B2479598.png)
N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide” is a compound that has been studied for its potential therapeutic applications . It’s a derivative of oxazole, a heterocyclic compound that consists of a five-membered ring with two nitrogen atoms and three carbon atoms . Oxazole derivatives have been found to exhibit a wide range of biological activities, which has led to increased interest in their synthesis and study .
Chemical Reactions Analysis
The specific chemical reactions involving “N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide” are not detailed in the available sources. Oxazole derivatives can participate in a variety of chemical reactions, depending on their specific structures and the conditions under which they are studied .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide” are not provided in the available sources. Oxazoles in general are stable compounds that are often soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis Methods :
- A two-step synthesis of 2-phenyl-4,5-substituted oxazoles was reported, involving intramolecular copper-catalyzed cyclization of highly functionalized enamides. This method allows for the introduction of various functionalities at the 4-position of oxazoles, providing a versatile approach to the synthesis of these compounds, including derivatives of N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide (Kumar, Vijay et al., 2012).
- Another synthesis method involved the use of phenyliodine diacetate for intramolecular oxidative cyclization of enamides, yielding functionalized oxazoles. This heavy-metal-free oxidative process broadens the substrate scope and adds to the environmental sustainability of the synthesis (Zheng, Yunhui et al., 2012).
Material Science Applications :
- In material science, optically active polyacrylamides bearing an oxazoline pendant, such as derivatives of N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide, have been synthesized and studied. Their chiroptical properties and chiral recognition are influenced by stereoregularity, highlighting potential applications in optical materials and chiral separation technologies (Lu, Wei et al., 2010).
Chemical Interaction Studies :
- Ultrasonic studies have been conducted on solutions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide, closely related to N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide. These studies provide insights into molecular interactions and the effect of solutes on solvent structure, which are crucial for understanding the chemical behavior of these compounds in different environments (Tekade, P. et al., 2015).
Polymers and Chiral Stationary Phases :
- Synthesis and characterization of macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives, related to N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide, have been reported. These materials have potential applications as chiral stationary phases in chromatography, illustrating their role in separation sciences (Tian, Y. et al., 2010).
Zukünftige Richtungen
The future directions for research on “N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide” and similar compounds could include further exploration of their therapeutic potential, particularly in relation to conditions like neuropathic pain . Additional studies could also focus on optimizing their synthesis and understanding their physical and chemical properties in more detail.
Eigenschaften
IUPAC Name |
N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-12(15)14-10-5-3-4-9(6-10)11-7-13-8-16-11/h2-8H,1H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFQFJJKDVQPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-oxazol-5-yl)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide](/img/structure/B2479515.png)
![(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid](/img/structure/B2479516.png)
![2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2479521.png)

![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2479524.png)

![1-[2-(4-Propan-2-ylphenyl)cyclopropyl]ethanone](/img/structure/B2479526.png)



![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2479534.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2479535.png)

![N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2479537.png)